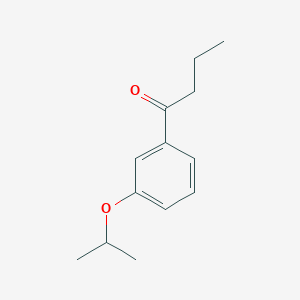
3'-iso-Propoxybutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-iso-Propoxybutyrophenone: is an organic compound with the molecular formula C13H18O2 . It is characterized by the presence of a butyrophenone core structure, which includes a ketone group flanked by a phenyl ring and a butyl chain. The compound also features an iso-propoxy group attached to the phenyl ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxybutyrophenone typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
-
Alkylation of Phenol:
Reactants: Phenol, iso-propyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Product: iso-Propoxyphenol.
-
Friedel-Crafts Acylation:
Reactants: iso-Propoxyphenol, butyryl chloride, and a Lewis acid catalyst such as aluminum chloride.
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: 3’-iso-Propoxybutyrophenone.
Industrial Production Methods: Industrial production of 3’-iso-Propoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-iso-Propoxybutyrophenone undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Carboxylic acids or ketones.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous solvents, room temperature.
Products: Alcohols or alkanes.
-
Substitution:
Reagents: Halogens or nucleophiles.
Conditions: Varies depending on the reagent.
Products: Halogenated or substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3’-iso-Propoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, 3’-iso-Propoxybutyrophenone is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its structural similarity to other butyrophenones suggests it may have pharmacological activity.
Industry: 3’-iso-Propoxybutyrophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of 3’-iso-Propoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Comparaison Avec Des Composés Similaires
Butyrophenone: The parent compound, used as a reference for comparison.
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic drug.
Droperidol: Another butyrophenone derivative with similar pharmacological properties.
Comparison: 3’-iso-Propoxybutyrophenone is unique due to the presence of the iso-propoxy group, which imparts distinct chemical and physical properties. Compared to other butyrophenones, it may exhibit different reactivity and pharmacological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(3-propan-2-yloxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNBMWDDDMLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


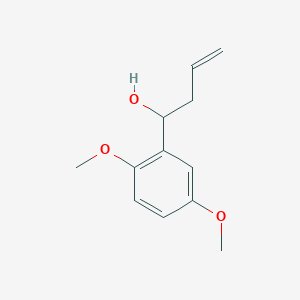
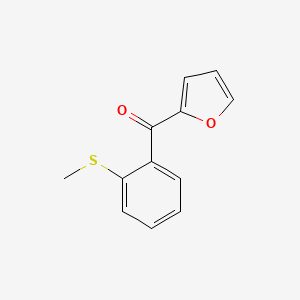
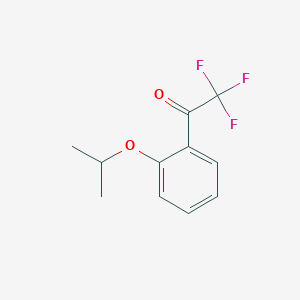
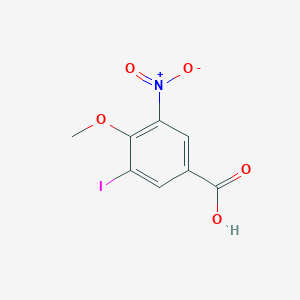
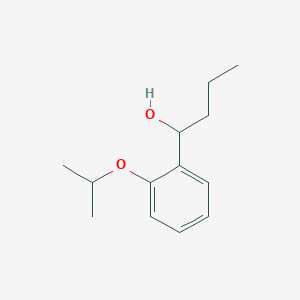
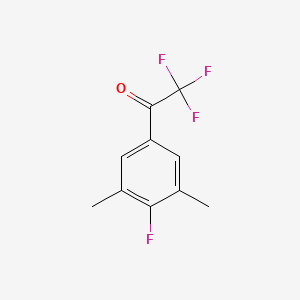
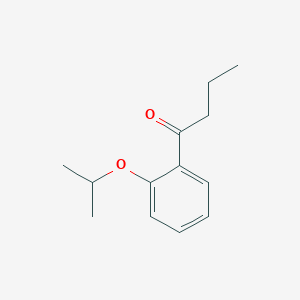
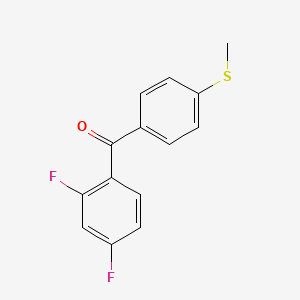
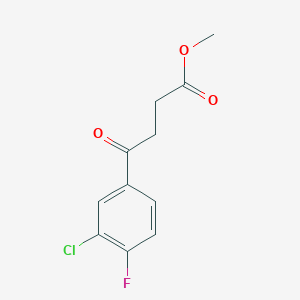

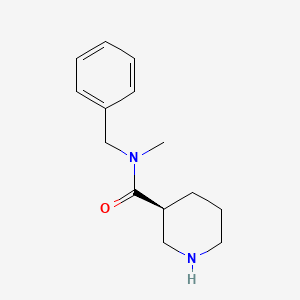
![Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941904.png)
